[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][3-(3,4-dimethoxyphenyl)-1,2-oxazol-5-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(3,4-DIMETHOXYPHENYL)-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE is a complex organic compound that features a combination of benzodioxole, dimethoxyphenyl, oxazole, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(3,4-DIMETHOXYPHENYL)-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE typically involves multiple steps, including the formation of the benzodioxole and oxazole rings, followed by their coupling with the piperazine moiety. Common synthetic routes include:
Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Formation of Oxazole Ring: This involves the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the benzodioxole and oxazole intermediates with piperazine using reagents like palladium catalysts in a C-N cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(3,4-DIMETHOXYPHENYL)-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The oxazole ring can be reduced under hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(3,4-DIMETHOXYPHENYL)-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(3,4-DIMETHOXYPHENYL)-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE involves its interaction with cellular targets such as tubulin, leading to the disruption of microtubule dynamics. This results in cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 2-{(E)-[(1,3-Benzodioxol-5-ylcarbonyl)hydrazono]methyl}-5-[(4-chlorobenzoyl)oxy]phenyl 4-chlorobenzoate
Uniqueness
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(3,4-DIMETHOXYPHENYL)-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE is unique due to its combination of benzodioxole, dimethoxyphenyl, oxazole, and piperazine moieties, which confer distinct chemical and biological properties. Its ability to induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
Molecular Formula |
C24H25N3O6 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[3-(3,4-dimethoxyphenyl)-1,2-oxazol-5-yl]methanone |
InChI |
InChI=1S/C24H25N3O6/c1-29-19-6-4-17(12-21(19)30-2)18-13-23(33-25-18)24(28)27-9-7-26(8-10-27)14-16-3-5-20-22(11-16)32-15-31-20/h3-6,11-13H,7-10,14-15H2,1-2H3 |
InChI Key |
JLSCAZTUHMZDKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.